molecular formula C20H20N2O4 B2590046 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421527-91-4

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2590046
CAS No.: 1421527-91-4
M. Wt: 352.39
InChI Key: OLTQSJIUAAAODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic benzamide derivative intended for research and experimental use exclusively. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry for their potential biological activities. Researchers are exploring its utility as a key chemical building block for developing novel therapeutic agents. Benzamide derivatives bearing phenoxyacetamido-related scaffolds have demonstrated notable antiproliferative activity in scientific studies, particularly against human cancer cell lines such as chronic myelogenous leukemia (K562) . The mechanism of action for active compounds in this class often involves inducing cell cycle arrest in the G0–G1 phase and triggering apoptosis (programmed cell death) through caspase activation . The structural features of this compound, including the benzamide core and the alkyne linker, make it a valuable candidate for researchers investigating new oncology and molecular pharmacology pathways. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-phenoxypropanoylamino)but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-15(26-16-9-3-2-4-10-16)20(24)22-13-7-8-14-25-18-12-6-5-11-17(18)19(21)23/h2-6,9-12,15H,13-14H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTQSJIUAAAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#CCOC1=CC=CC=C1C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxypropanamido Intermediate: This step involves the reaction of phenoxypropanoic acid with an appropriate amine to form the phenoxypropanamido intermediate.

    Alkyne Formation: The intermediate is then subjected to a reaction with a but-2-yne derivative to introduce the alkyne functionality.

    Coupling with Benzamide: Finally, the alkyne intermediate is coupled with benzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain kinases, leading to altered signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key structural analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Potential Pharmacological Effects References
2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide C₂₀H₁₉N₂O₅ Phenoxypropanamido, but-2-yn-1-yloxy linker Amide, ether, alkyne Hypothetical: Enzyme inhibition, antimicrobial
Nitazoxanide (2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide) C₁₂H₉N₃O₅S 5-nitrothiazole, acetyloxy Amide, nitro, thiazole Antiparasitic, antiviral
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ Halogens (Br, Cl, F), trifluoropropyloxy Amide, halogen, trifluoromethyl Likely: Kinase inhibition, anticancer
Key Observations:

Rigidity vs.

Electron-Withdrawing Groups: Unlike Nitazoxanide’s nitro-thiazole moiety (electron-deficient) or the halogenated patent compound, the target compound’s phenoxy group is electron-rich, which may alter binding interactions with hydrophobic pockets or charged residues .

Lipophilicity : The trifluoromethyl and halogen substituents in the patent compound increase lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s amide and ether groups enhance hydrophilicity, possibly improving solubility .

Hypothetical Pharmacokinetic and Thermodynamic Properties

While experimental data is unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : The alkyne linker may reduce metabolic degradation compared to ester-linked Nitazoxanide, which is prone to hydrolysis .
  • Binding Affinity: The phenoxypropanamido group could engage in π-π stacking or hydrogen bonding, similar to the nitro-thiazole in Nitazoxanide, but with distinct spatial orientation due to the alkyne spacer .
  • Thermodynamic Solubility : The absence of halogens or trifluoromethyl groups may result in lower LogP values than the patent compound, suggesting improved aqueous solubility .

Biological Activity

The compound 2-((4-(2-Phenoxypropanamido)but-2-yn-1-yl)oxy)benzamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This compound features a benzamide core linked to a phenoxypropanamide moiety, which is significant for its biological interactions.

Inhibition of Growth Factor Receptors

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs). For instance, a related study reported that certain benzamide derivatives demonstrated IC50 values less than 5.0 nM against FGFR1/2 and VEGFR2, leading to significant antiproliferative effects on aberrant cancer cells .

Anti-Cancer Activity

In preclinical models, compounds with structural similarities have shown promising results. For example, in the SNU-16 xenograft model, a related compound exhibited tumor growth inhibition rates of up to 81.0% at higher doses . This suggests that this compound may also possess similar anti-cancer properties.

Biological Activity Data Table

Activity IC50 Value Model Effect
FGFR1/FGFR2 Inhibition< 5.0 nMIn vitroAntiproliferative
VEGFR2 Inhibition< 5.0 nMIn vitroAntiproliferative
Tumor Growth Inhibition25.0% @ 10 mg/kg
81.0% @ 50 mg/kg
SNU-16 xenograftSignificant tumor reduction

Study on Structural Variants

A study focused on the design and synthesis of novel MDH inhibitors highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that variations in the phenoxy and butynyl groups can significantly impact receptor binding and inhibition efficacy .

Clinical Implications

The implications of these findings are substantial for cancer therapy, particularly in targeting pathways involved in tumor angiogenesis and proliferation. The dual inhibition of FGFRs and VEGFRs could lead to improved treatment outcomes in patients with cancers characterized by aberrant signaling through these pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.